Benzyl (chlorosulfonyl)carbamate

Description

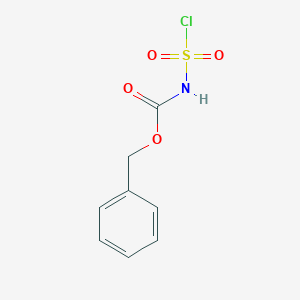

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-chlorosulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSYQDOKTDVISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565888 | |

| Record name | Benzyl (chlorosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89979-13-5 | |

| Record name | Phenylmethyl N-(chlorosulfonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89979-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (chlorosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(chlorosulfonyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Benzyl (chlorosulfonyl)carbamate

A Versatile Electrophile for Sulfamoylation and "Burgess-Type" Transformations

Executive Summary

Benzyl (chlorosulfonyl)carbamate (CAS: 89979-13-5) is a high-value electrophilic reagent used primarily in the synthesis of sulfamides, sulfonylureas, and as a precursor to "Burgess-type" dehydrating agents.[1] Structurally, it combines the orthogonal protection of a benzyloxycarbonyl (Cbz) group with the potent reactivity of a chlorosulfonyl moiety. Unlike the classic methyl-derived Burgess reagent precursor, the benzyl variant offers a protecting group strategy compatible with hydrogenolysis, making it indispensable in peptide mimetic synthesis and late-stage drug functionalization.

Part 1: Chemical Identity & Structural Dynamics

The compound is an activated sulfamoyl chloride derivative. Its reactivity is driven by the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack, and the acidic proton on the nitrogen (if not deprotonated), which allows for the formation of inner salts.

| Property | Specification |

| IUPAC Name | This compound |

| Common Names | Cbz-sulfamoyl chloride; Benzyl N-(chlorosulfonyl)carbamate |

| CAS Number | 89979-13-5 |

| Molecular Formula | C₈H₈ClNO₄S |

| Molecular Weight | 249.67 g/mol |

| Physical State | White to off-white crystalline solid (often prepared in situ) |

| Solubility | Soluble in DCM, THF, Benzene, Toluene; Reacts with water |

| Stability | Moisture sensitive; hydrolyzes to benzyl carbamate and HCl/H₂SO₄ |

Structural Reactivity Profile

The molecule possesses two distinct electrophilic centers and one nucleophilic site (after deprotonation):

-

Sulfur (S=O): The primary site for nucleophilic attack by amines or alcohols.

-

Carbon (C=O): Less reactive due to resonance stabilization but involved in decomposition pathways.

-

Nitrogen (N-H): Acidic (pKa ~ -0.5 to 1 predicted). Deprotonation by tertiary amines (e.g., TEA) generates the sulfonylisocyanate anion equivalent or the inner salt (Burgess-type).

Part 2: Synthesis & Preparation Protocols

The standard synthesis involves the controlled reaction of Chlorosulfonyl Isocyanate (CSI) with Benzyl Alcohol . This reaction is rapid, exothermic, and requires strict anhydrous conditions.

Protocol 1: Preparation of this compound

Note: This procedure generates the reagent for immediate use or isolation under inert atmosphere.

Reagents:

-

Chlorosulfonyl Isocyanate (CSI) [Corrosive, Moisture Sensitive]

-

Benzyl Alcohol (Anhydrous)

-

Dichloromethane (DCM) or Benzene (Anhydrous)

-

Inert Atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen.

-

CSI Solution: Charge the flask with CSI (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve Benzyl Alcohol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the CSI solution over 30 minutes.

-

Mechanistic Insight: The hydroxyl group attacks the isocyanate carbon. The low temperature prevents the "Lossen-type" rearrangement or side reactions at the sulfur atom.

-

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

-

Validation: The formation of the carbamate is quantitative. Aliquots can be checked via NMR (disappearance of BnOH signals, shift of benzylic protons).

-

Usage: The resulting solution of this compound is typically used directly in subsequent coupling steps.

Visualizing the Synthesis Pathway:

Figure 1: The stoichiometric reaction of CSI and Benzyl Alcohol to form the target carbamate.

Part 3: Applications in Drug Design & Synthesis

1. Synthesis of Unsymmetrical Sulfamides

Sulfamides (

-

Mechanism: The reagent reacts with a primary or secondary amine (

) to form the Cbz-protected sulfamide. -

Deprotection: The Cbz group can be removed via catalytic hydrogenation (

) to reveal the free sulfamide, which can be further functionalized.

2. "Burgess-Type" Dehydrations

By reacting this compound with triethylamine (TEA), one generates the Benzyl Burgess Reagent (inner salt).

-

Utility: This zwitterion promotes the dehydration of secondary and tertiary alcohols to alkenes (syn-elimination) or the cyclization of hydroxyamides to oxazolines.

-

Advantage: Unlike the methyl variant (classic Burgess), the benzyl variant allows for orthogonal removal if the reaction stalls or if side-products are formed.

Protocol 2: Synthesis of Cbz-Protected Sulfamides

-

Preparation: Prepare this compound (1.0 equiv) in DCM as described in Protocol 1.

-

Amine Addition: Cool the solution to 0°C. Add the target amine (1.0 equiv) and a base (Triethylamine or DIPEA, 1.1 equiv) dropwise.

-

Critical Control: The base is essential to scavenge the HCl byproduct. Without it, the amine may protonate and become non-nucleophilic.

-

-

Workup: Stir at RT for 2–4 hours. Quench with water.[2][3] Extract with DCM.

-

Purification: Silica gel chromatography (typically EtOAc/Hexanes).

Visualizing the Reaction Divergence:

Figure 2: Divergent reactivity pathways: Nucleophilic substitution (Sulfamides) vs. Elimination/Cyclization (Burgess).

Part 4: Safety & Stability Guidelines

The handling of this compound requires adherence to strict safety protocols due to its corrosive nature and potential for violent decomposition.

| Hazard Class | Description | Mitigation |

| Corrosive | Causes severe skin burns and eye damage (Category 1B). | Wear chemical-resistant gloves (Nitrile/Neoprene), face shield, and lab coat. |

| Moisture Sensitive | Reacts violently with water to release HCl and CO₂. | Store under inert gas (Ar/N₂). Use flame-dried glassware. |

| Thermal Instability | May decompose at elevated temperatures (>50°C). | Perform reactions at 0°C–RT. Do not distill. |

| Sensitizer | Potential respiratory and skin sensitizer.[3][4] | Use exclusively in a fume hood. |

Self-Validating Safety Check:

-

Before starting: Ensure a saturated Sodium Bicarbonate (

) quench bath is prepared to neutralize any accidental spills or excess reagent. -

During reaction: Monitor internal temperature; exotherms indicate rapid reaction or decomposition.

References

-

Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry , 38(1), 26-31. Link

-

Nicolaou, K. C., et al. (2002). New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates. Chemistry – A European Journal , 10(21), 5581-5606. Link

-

Maki, T., Tsuritani, T., & Yasukata, T. (2014).[5] A Mild Method for the Synthesis of Carbamate-Protected Guanidines Using the Burgess Reagent. Organic Letters , 16(7), 1868–1871. Link

-

Common Chemistry. (n.d.). This compound Details. CAS Registry No. 89979-13-5.[1][6] Link

-

Organic Syntheses. (1977). Methyl (chlorosulfonyl)carbamate and Burgess Reagent Preparation. Org. Synth. 56, 40. Link

Sources

- 1. (Chlorosulfonyl)carbaMic Acid Benzyl Ester | 89979-13-5 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemos.de [chemos.de]

- 5. A Mild Method for the Synthesis of Carbamate-Protected Guanidines Using the Burgess Reagent [organic-chemistry.org]

- 6. guidechem.com [guidechem.com]

Technical Whitepaper: Benzyl (chlorosulfonyl)carbamate

The following technical guide details the properties, synthesis, and applications of Benzyl (chlorosulfonyl)carbamate , a critical reagent for the controlled introduction of sulfamoyl moieties and the preparation of "Burgess-type" dehydration agents.[1]

CAS Number: 89979-13-5

Synonyms: N-(Benzyloxycarbonyl)sulfamoyl chloride; (Chlorosulfonyl)carbamic acid benzyl ester

Formula:

Executive Summary

This compound is a highly reactive, bifunctional electrophile derived from chlorosulfonyl isocyanate (CSI).[1] It serves as a pivotal intermediate in medicinal chemistry, primarily utilized for two strategic purposes:[1][4]

-

Synthesis of N-unsubstituted Sulfamides: It acts as a "masked" sulfamoyl chloride, allowing the formation of mono-substituted sulfamides (

) via a protection-deprotection strategy (Cbz-removal) that is difficult to achieve with simple sulfuryl chloride chemistry.[1] -

Burgess Reagent Analogs: It is the direct precursor to the "Benzyl Burgess Reagent," a mild dehydrating agent used to convert alcohols to alkenes or carbamates under neutral conditions.[1]

This guide provides a rigorous analysis of its chemical behavior, handling protocols, and applications in drug discovery.[1]

Chemical Identity & Properties

Structural Analysis

The molecule features a central nitrogen atom flanked by two potent electrophilic groups: a chlorosulfonyl group (

-

Electrophilic Hierarchy: The chlorosulfonyl group is highly reactive toward nucleophiles (amines, alcohols), while the carbamate moiety provides stability and orthogonal protection.[1]

-

Leaving Group Ability: The chloride is an excellent leaving group, facilitating rapid substitution reactions.[1]

Physical Properties

| Property | Data |

| Appearance | White to off-white crystalline solid (low melting) |

| Density | ~1.495 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene |

| Stability | Moisture sensitive; hydrolyzes to benzyl carbamate and sulfuric acid.[1][5] |

| Storage | -20°C under inert atmosphere (Argon/Nitrogen). |

Synthesis & Mechanism[1]

Preparation from Chlorosulfonyl Isocyanate (CSI)

The reagent is synthesized by the controlled addition of benzyl alcohol to chlorosulfonyl isocyanate (CSI).[1] CSI possesses two electrophilic sites: the isocyanate carbon and the sulfur atom.[1]

-

Mechanistic Insight: The reaction relies on the kinetic preference of the nucleophilic hydroxyl group of benzyl alcohol for the isocyanate carbon over the sulfonyl chloride.[1] This selectivity is high at low temperatures (

), producing the carbamate while leaving the sulfonyl chloride intact.[1]

Synthesis Protocol

-

Setup: Flame-dried glassware,

atmosphere. -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

-

Reagents:

-

Procedure:

Mechanistic Pathways (Graphviz)[1]

Figure 1: Synthesis and divergent application pathways of this compound.[1] The reagent acts as a linchpin for both sulfamide synthesis and dehydration chemistry.[1]

Applications in Drug Discovery[1]

Synthesis of N-Unsubstituted Sulfamides

The sulfamide moiety (

The CAS 89979-13-5 Advantage: Using this compound allows for the sequential addition of amines.[1]

-

Coupling: React reagent with Amine 1

-

Deprotection: Catalytic hydrogenation (

) removes the Cbz group cleanly, releasing

The "Benzyl Burgess" Reagent

While the classical Burgess reagent (Methyl N-(triethylammoniumsulfonyl)carbamate) is standard for dehydrating secondary and tertiary alcohols to alkenes, the Benzyl analog offers distinct advantages in solubility and stability profiles.[1]

-

Preparation: Reaction of CAS 89979-13-5 with Triethylamine in benzene or THF precipitates the inner salt (Burgess analog).[1]

-

Utility: Mild dehydration of acid-sensitive substrates (e.g., converting primary amides to nitriles, or alcohols to alkenes) without epimerization.[1]

Experimental Protocol: Synthesis of a Cbz-Protected Sulfamide

Objective: To synthesize Benzyl N-(butylsulfamoyl)carbamate as a model reaction.

Materials:

-

This compound (CAS 89979-13-5): 1.0 equiv (prepared in situ or commercial)[1]

-

Triethylamine (TEA): 1.1 equiv[1]

-

Dichloromethane (DCM): Anhydrous[1]

Step-by-Step Methodology:

-

Preparation of Reagent Solution: Dissolve 2.5 g (10 mmol) of this compound in 20 mL of anhydrous DCM. Cool to

(dry ice/acetone bath). Note: Low temperature prevents side reactions with the carbamate carbonyl.[1] -

Nucleophilic Addition: Mix n-Butylamine (10 mmol) and TEA (11 mmol) in 10 mL DCM. Add this solution dropwise to the reagent solution over 20 minutes.[1]

-

Reaction: Allow the mixture to warm to

over 2 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).[1] The starting sulfonyl chloride is highly polar/reactive; the product is less polar.[1] -

Workup:

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

Safety & Handling

-

Corrosivity: The reagent releases HCl upon hydrolysis.[1] Causes severe skin burns and eye damage.[1][9]

-

Moisture Sensitivity: Violent reaction with water.[1] Always handle under inert gas.[1]

-

Pressure: If stored in a sealed vessel at room temperature, decomposition may generate

and HCl gas, creating a pressure hazard.[1] Vent containers carefully.

References

-

Graf, R. (1963).[1] Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. Link

-

Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1] Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26-31.[1] Link[1]

-

Beaudoin, S. (2001).[1] Chlorosulfonyl Isocyanate. Encyclopedia of Reagents for Organic Synthesis. Link

-

Winum, J. Y., et al. (2006).[1] Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(6), 767-792.[1] Link[1]

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. (Chlorosulfonyl)carbaMic Acid Benzyl Ester | 89979-13-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemos.de [chemos.de]

Physical properties of Benzyl (chlorosulfonyl)carbamate (melting point, solubility)

Technical Whitepaper: Physical Characterization and Handling of Benzyl (chlorosulfonyl)carbamate

Executive Summary

This compound is a specialized electrophilic reagent widely utilized in organic synthesis for the preparation of sulfamides, sulfamates, and "Burgess-type" dehydrating agents.[1] As a carbamate derivative of chlorosulfonyl isocyanate (CSI), it serves as a critical intermediate for introducing the benzyloxycarbonyl (Cbz) protecting group onto sulfonamide motifs.

This guide provides a definitive technical analysis of its physical properties, solubility profile, and handling requirements. Due to its high moisture sensitivity and thermal instability, this compound requires rigorous adherence to inert atmosphere protocols.

Critical Identification & Correction

Note on CAS Registry Number: A common database error or confusion exists regarding the CAS number for this compound.

-

Incorrect CAS: 14167-18-1 (Salcomine / Cobalt, N,N'-bis(salicylidene)ethylenediamine).[4][5]

-

Advisory: Researchers must verify the chemical structure (C₈H₈ClNO₄S) rather than relying solely on the CAS number 14167-18-1 when sourcing this material.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Cbz-sulfamoyl chloride; (Chlorosulfonyl)carbamic acid benzyl ester |

| CAS Number | 89979-13-5 |

| Molecular Formula | C₈H₈ClNO₄S |

| Molecular Weight | 249.67 g/mol |

| SMILES | C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl |

Physical Properties Deep Dive

Appearance and State

-

Physical State: Crystalline Solid.[4]

-

Appearance: White to off-white powder or needles.[4]

-

Odor: Acrid, pungent odor (characteristic of sulfonyl chlorides).

Melting Point and Thermal Stability

Unlike stable organic solids, this compound is thermally labile.

-

Melting Point: Decomposes upon heating. [4]

-

While the methyl analog (Methyl (chlorosulfonyl)carbamate) has a reported melting point of 70–72 °C (dec), the benzyl derivative is often used immediately after preparation or stored at low temperatures.

-

Operational Insight: Do not attempt to determine a melting point using standard open-capillary methods without inert gas protection, as atmospheric moisture will degrade the sample before the melting transition is observed.

-

-

Storage Temperature: -20 °C (Freezer) .

-

Long-term storage at room temperature leads to degradation, releasing HCl and CO₂.

-

Solubility Profile

The solubility of this compound is dictated by its reactivity. It is an electrophile that reacts violently with nucleophilic solvents.

| Solvent Class | Compatibility | Solubility Status | Notes |

| Chlorinated Solvents | High | Highly Soluble | Dichloromethane (DCM) and Chloroform are the standard solvents for synthesis and use.[4] |

| Aromatic Hydrocarbons | High | Soluble | Soluble in Benzene and Toluene .[4] Often used for recrystallization or precipitation. |

| Ethers | Moderate | Soluble | Soluble in THF and Diethyl Ether, though anhydrous conditions are critical to prevent hydrolysis.[4] |

| Alkanes | Low | Insoluble | Pentane and Hexane are used as anti-solvents to precipitate the product during purification.[4] |

| Water / Alcohols | Incompatible | Reacts (Decomposes) | Reacts rapidly to form the corresponding sulfamate or sulfuric acid derivatives.[4] |

Synthesis & Handling Protocol

Due to its commercial scarcity and instability, this reagent is frequently prepared in situ or fresh in the lab. The following protocol ensures high purity and safety.

Preparation Workflow (Standardized)

Reaction: Chlorosulfonyl Isocyanate (CSI) + Benzyl Alcohol → this compound.[4][6][7][8]

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.[6]

-

Solvent: Charge flask with Chlorosulfonyl Isocyanate (1.0 equiv) in anhydrous DCM (0.5 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add Benzyl Alcohol (1.0 equiv) dissolved in a minimal amount of DCM over 30 minutes.

-

Critical Control Point: Maintain temperature < 5 °C to prevent decarboxylation.

-

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

-

Isolation:

-

Storage: Transfer immediately to a vial flushed with Argon and store at -20 °C .

Handling Precautions

-

Moisture Sensitivity: The chlorosulfonyl group (-SO₂Cl) hydrolyzes to release HCl.[4] Always handle in a fume hood.

-

Corrosivity: Causes severe skin burns and eye damage.[4] Wear acid-resistant gloves and a face shield.[4]

Mechanistic & Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical "Solubility vs. Reactivity" decision tree for choosing solvents.

Figure 1: Synthesis workflow and solvent compatibility logic for this compound.[4]

References

-

Guidechem. (2024).[4][9] (Chlorosulfonyl)carbamic Acid Benzyl Ester - CAS 89979-13-5 Properties and Data. Retrieved from [4]

-

Royal Society of Chemistry (RSC). (2014). Supporting Information: Synthesis of this compound. Retrieved from [4]

-

National Institutes of Health (NIH). (2023).[4] Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [4]

-

Organic Syntheses. (1977).[4] Methyl (chlorosulfonyl)carbamate and Burgess Reagent Preparation. Org.[4] Synth. 1977, 56, 40. Retrieved from [4]

-

BenchChem. (2024).[4][9] Fluorosulfonyl isocyanate and Chlorosulfonyl derivatives: Handling and Physical Properties. Retrieved from [4]

Sources

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ocheminc.com [ocheminc.com]

- 5. chembk.com [chembk.com]

- 6. Fluorosulfonyl isocyanate | 1495-51-8 | Benchchem [benchchem.com]

- 7. WO2017060874A1 - N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use - Google Patents [patents.google.com]

- 8. WO2017060874A1 - N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use - Google Patents [patents.google.com]

- 9. acgpubs.org [acgpubs.org]

A Technical Guide to the Spectroscopic Characterization of Benzyl (chlorosulfonyl)carbamate

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Benzyl (chlorosulfonyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established methodologies to facilitate the identification and characterization of this important chemical entity. While direct experimental spectra for this compound are not widely published, this guide extrapolates expected spectroscopic features based on data from structurally related compounds and foundational chemical principles.

Introduction

This compound, with the chemical formula C₈H₈ClNO₄S, is a reactive intermediate of significant interest in organic synthesis, particularly in the preparation of various pharmaceutical compounds.[1] Its molecular structure combines a benzyl carbamate moiety with a chlorosulfonyl group, rendering it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its synthesis, assessing purity, and understanding its reactivity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the benzyl and carbamate protons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl (C₆H₅) | 7.30 - 7.50 | Multiplet | 5H | Aromatic protons of the benzyl group. The exact shifts can vary based on the solvent.[2] |

| Methylene (CH₂) | ~5.20 | Singlet | 2H | Protons of the CH₂ group are deshielded by the adjacent oxygen and phenyl ring.[3] |

| Amine (NH) | Broad singlet | 1H | The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It is expected to be a broad signal. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 150 - 155 | The carbamate carbonyl carbon is typically found in this region.[4] |

| Quaternary Aromatic (C) | ~135 | The carbon of the phenyl ring attached to the methylene group.[2] |

| Aromatic (CH) | 128 - 130 | Aromatic carbons of the benzyl group.[2] |

| Methylene (CH₂) | ~68 | The methylene carbon is deshielded by the adjacent oxygen atom.[4] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3200 - 3400 | Medium | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C=O (carbamate) | 1700 - 1750 | Strong | Stretching[3][5] |

| S=O (sulfonyl) | 1350 - 1400 and 1150 - 1200 | Strong | Asymmetric and Symmetric Stretching |

| C-O | 1200 - 1300 | Strong | Stretching |

| S-Cl | 500 - 600 | Medium | Stretching |

Experimental Protocol for IR Data Acquisition

The following protocol outlines the steps for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for solid and liquid samples.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the characteristic peaks and compare them with the predicted values.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data

The monoisotopic mass of this compound (C₈H₈ClNO₄S) is 248.98625 Da.[6] High-resolution mass spectrometry (HRMS) should confirm this exact mass. The predicted m/z values for various adducts are provided by PubChemLite.[6]

Table 4: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 249.99353 |

| [M+Na]⁺ | 271.97547 |

| [M-H]⁻ | 247.97897 |

| [M+NH₄]⁺ | 267.02007 |

Data sourced from PubChemLite.[6]

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated. Both positive and negative ion modes should be used to observe different adducts.

-

Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. This involves isolating a specific parent ion (e.g., [M+H]⁺) and inducing fragmentation to produce daughter ions, which can help in elucidating the molecular structure.

Visualization of Experimental Workflows

To provide a clearer understanding of the data acquisition processes, the following diagrams illustrate the experimental workflows for NMR, IR, and Mass Spectrometry.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Sources

An In-depth Technical Guide to Benzyl (chlorosulfonyl)carbamate: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl (chlorosulfonyl)carbamate, a versatile reagent with significant potential in synthetic chemistry and drug discovery. From its fundamental properties to detailed experimental protocols, this document serves as a critical resource for researchers leveraging this compound in their work.

Core Compound Identifiers

At the heart of our discussion is the precise identification of this compound. The following table summarizes its key chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | (Chlorosulfonyl)carbamic Acid Benzyl Ester | |

| CAS Number | 89979-13-5 | |

| InChIKey | BCSYQDOKTDVISP-UHFFFAOYSA-N | |

| SMILES | C(OCC1=CC=CC=C1)(=O)NS(Cl)(=O)=O | |

| Molecular Formula | C₈H₈ClNO₄S | |

| Molecular Weight | 249.67 g/mol |

Introduction to a Versatile Synthetic Intermediate

This compound is a bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of both a benzyloxycarbonyl protecting group and a reactive chlorosulfonyl moiety makes it a valuable building block for the introduction of a protected sulfamoyl group or for the construction of more complex molecular architectures.

The carbamate functionality is a well-established peptide bond surrogate, known for its chemical stability and ability to enhance cell membrane permeability.[1] This characteristic is highly desirable in drug design. Furthermore, benzyl carbamate derivatives have been identified as crucial intermediates in the synthesis of high-profile therapeutics, including HIV-integrase inhibitors.[2] The strategic incorporation of a sulfonyl group can further modulate the physicochemical and pharmacological properties of a molecule, making this compound a key player in the synthesis of novel bioactive compounds.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of the precursor, benzyl carbamate.

Step 1: Synthesis of Benzyl Carbamate

Benzyl carbamate is readily synthesized from benzyl chloroformate and ammonia.[3] This reaction is a robust and well-documented procedure.

Materials:

-

Benzyl chloroformate

-

Concentrated ammonium hydroxide (sp. gr. 0.90)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a well-ventilated fume hood, cool a volume of concentrated ammonium hydroxide in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate dropwise to the cold, stirring ammonium hydroxide solution. A white precipitate will form.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual salts.

-

Dry the purified benzyl carbamate, an off-white to light beige powder, under vacuum.[4]

Step 2: Chlorosulfonylation of Benzyl Carbamate

The second step involves the reaction of benzyl carbamate with a suitable chlorosulfonylating agent. Chlorosulfonyl isocyanate (CSI) is a highly effective reagent for this transformation, leading to the formation of this compound.[5]

Materials:

-

Benzyl carbamate

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or argon atmosphere setup

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl carbamate in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

In a separate, dry addition funnel, prepare a solution of chlorosulfonyl isocyanate in anhydrous dichloromethane.

-

Slowly add the CSI solution dropwise to the cooled, stirring solution of benzyl carbamate.

-

After the addition is complete, add anhydrous pyridine to the reaction mixture to act as a base and facilitate the reaction.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be carefully quenched with water. The organic layer is then separated, washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved through recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable intermediate in the synthesis of pharmaceutically active compounds.

-

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a widely used protecting group for amines in peptide synthesis and other organic transformations. This compound offers a direct route to introduce this group onto a sulfonamide nitrogen.

-

Synthesis of Novel Sulfonamides: The reactive chlorosulfonyl group can readily react with a variety of nucleophiles, particularly amines, to form new sulfonamide derivatives. This allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

-

Precursor to Bioactive Molecules: As an analogue of other benzyl carbamate derivatives, this compound is a promising precursor for the synthesis of inhibitors for various enzymes, such as HIV-integrase.[2]

Caption: Applications of this compound in drug discovery.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors. Use a respirator if ventilation is inadequate.

-

Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water.

-

Reactivity: The chlorosulfonyl group is sensitive to moisture and will react with water to release hydrochloric acid. Handle under anhydrous conditions.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Its ability to introduce both a key protecting group and a reactive handle for further functionalization makes it a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. The protocols and information provided in this guide are intended to empower researchers to safely and effectively utilize this important compound in their scientific endeavors.

References

- Kaur, R., & Kishore, D. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 14(9), 747–763.

-

PubChem. (n.d.). Benzyl n-[2-(chlorosulfonyl)-1-cyclopentylethyl]carbamate. Retrieved from [Link]

-

The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.). Retrieved from [Link]

-

The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. (n.d.). Retrieved from [Link]

- Yıldız, T., & Çavuşoğlu, T. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of molecular structure, 1266, 133529.

- Zhang, L., Lin, D., Sun, X., Curley, K., Martin, J. C., & Schinazi, R. F. (2020). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Chemical communications (Cambridge, England), 56(88), 13568–13571.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Stability and Reactivity Profile of Benzyl (chlorosulfonyl)carbamate

A Note to the Researcher: Comprehensive investigation into the stability and reactivity of Benzyl (chlorosulfonyl)carbamate reveals a notable scarcity of detailed, publicly available scientific literature. While the compound is commercially available, in-depth studies characterizing its stability under various conditions and its broader reactivity profile are not extensively documented. This guide, therefore, is constructed based on established principles of organic chemistry, data from structurally related compounds, and the limited specific information available. It aims to provide a predictive and rationalized profile to guide researchers in handling and utilizing this reagent, emphasizing the need for careful experimental evaluation.

Introduction: A Bifunctional Reagent with Latent Potential

This compound, with the CAS number 89979-13-5, is a unique bifunctional molecule that merges the protective nature of the benzyloxycarbonyl (Cbz) group with the high reactivity of a sulfonyl chloride. This combination suggests its potential utility in organic synthesis, particularly in the construction of complex sulfonamide and carbamate-containing architectures relevant to medicinal chemistry and materials science. The inherent reactivity of the chlorosulfonyl moiety positions it as a potent electrophile, while the benzyl carbamate portion offers a stable, yet cleavable, nitrogen-protecting group. Understanding the interplay between these two functionalities is paramount for its effective and safe utilization.

Molecular Structure and Physicochemical Properties

A foundational understanding of this compound begins with its structural features and predicted properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈ClNO₄S | - |

| Molecular Weight | 249.67 g/mol | - |

| CAS Number | 89979-13-5 | - |

| Appearance | Predicted to be a solid at room temperature | Analogy to similar compounds |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile) and reactive with protic solvents (e.g., water, alcohols) | Chemical principles |

Stability Profile: Navigating a Reactive Landscape

The stability of this compound is dictated by the susceptibility of its functional groups to various environmental factors. The primary concern is the highly electrophilic sulfonyl chloride, which is prone to hydrolysis and nucleophilic attack.

Hydrolytic Stability

The chlorosulfonyl group is highly susceptible to hydrolysis. Contact with water, including atmospheric moisture, will lead to the rapid formation of the corresponding sulfonic acid and hydrochloric acid. This decomposition pathway is autocatalytic due to the generation of acid.

Caption: Hydrolytic decomposition of this compound.

Handling and Storage Recommendations:

-

Strict Anhydrous Conditions: All handling and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator is highly recommended for long-term storage.

Thermal Stability

While specific data is unavailable, compounds containing sulfonyl chloride and benzyl groups can exhibit thermal instability. At elevated temperatures, decomposition is likely to occur, potentially leading to the release of hazardous gases such as sulfur dioxide, hydrogen chloride, and carbon dioxide. The benzyl group may also undergo thermal degradation.

Experimental Protocol: Preliminary Thermal Stability Assessment (Small Scale)

-

Place a small, accurately weighed sample (1-2 mg) in a TGA (Thermogravimetric Analysis) pan.

-

Heat the sample under a controlled nitrogen atmosphere at a slow ramp rate (e.g., 5-10 °C/min).

-

Monitor for mass loss, which indicates the onset of decomposition.

-

Couple the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases.

This experiment will provide a crucial understanding of the compound's thermal limits and the nature of its decomposition products.

Reactivity Profile: A Highly Electrophilic Reagent

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the chlorosulfonyl group. This makes it a prime target for a wide range of nucleophiles.

Reactions with Nucleophiles

The primary mode of reaction for this compound is nucleophilic substitution at the sulfonyl group.

Caption: General reaction scheme with nucleophiles.

4.1.1. Amines: Reaction with primary and secondary amines is expected to proceed rapidly to form the corresponding N-substituted benzyl sulfamoylcarbamates. This reaction is likely to be highly exothermic and should be performed at low temperatures with controlled addition of the amine. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the generated HCl.

4.1.2. Alcohols and Phenols: In the presence of a base, alcohols and phenols will react to form the corresponding sulfonate esters. This reaction may be slower than with amines due to the lower nucleophilicity of alcohols.

4.1.3. Water: As discussed in the stability section, water acts as a nucleophile, leading to hydrolysis.

Potential for Intramolecular Reactions

The proximity of the carbamate nitrogen to the electrophilic sulfonyl chloride raises the possibility of intramolecular cyclization under certain conditions, although this is likely to be less favorable than intermolecular reactions with stronger nucleophiles.

Reactivity of the Benzyl Carbamate Moiety

The Cbz group is a well-established protecting group for amines and is generally stable to a wide range of reaction conditions. Its primary mode of cleavage is through catalytic hydrogenolysis.

Experimental Protocol: Deprotection of the Cbz Group

-

Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Applications in Drug Development and Organic Synthesis

The unique structure of this compound suggests its utility as a building block in the synthesis of compounds with potential biological activity. The sulfamoylcarbamate moiety is present in some bioactive molecules, and this reagent provides a direct route to this functional group. Furthermore, its application in the synthesis of novel sulfonamides and as a precursor to other reactive intermediates warrants further exploration. A recent study has shown the use of N-chlorosulfonyl carbamates in photoinduced amidation reactions, indicating a potential for novel reactivity under photochemical conditions.[1]

Safety and Handling

Given its reactive nature, this compound should be handled with extreme care.

Table 2: Hazard Profile and Handling Precautions

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Moisture Sensitive | Reacts with water to produce corrosive HCl gas. Handle under inert atmosphere and in a well-ventilated fume hood. |

| Inhalation Hazard | May be harmful if inhaled. Avoid breathing dust, fumes, or vapors. |

First Aid Measures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion: A Reagent for Further Exploration

This compound is a reagent with significant, yet largely untapped, potential in organic synthesis. Its high reactivity, stemming from the chlorosulfonyl group, necessitates careful handling and a thorough understanding of its stability profile. While the available data is limited, the principles of organic chemistry provide a solid framework for predicting its behavior. Further research into the stability and reactivity of this compound is crucial to fully unlock its synthetic utility and enable its broader application in the development of novel chemical entities.

References

- Due to the limited specific literature on this compound, a comprehensive list of direct references is not available.

-

Chemical Communications. (n.d.). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Retrieved from [Link][1]

Sources

Commercial availability and suppliers of Benzyl (chlorosulfonyl)carbamate

Executive Summary

Benzyl (chlorosulfonyl)carbamate (CAS: 89979-13-5 ) is a specialized electrophilic reagent used primarily for the introduction of the

While commercially available from specialized fine chemical suppliers, its high susceptibility to hydrolysis and thermal instability necessitates a strategic approach to sourcing. This guide analyzes the trade-offs between commercial procurement and in situ preparation, providing a validated technical framework for decision-making.

Chemical Profile & Stability

Understanding the physicochemical limitations of this reagent is prerequisite to successful sourcing.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 89979-13-5 |

| Molecular Formula | |

| Molecular Weight | 249.67 g/mol |

| Physical State | White to off-white crystalline solid (pure) or viscous oil (crude) |

| Storage Condition | |

| Main Hazard | Moisture Sensitive : Rapidly hydrolyzes to benzyl carbamate and sulfuric acid.[1][2][3] |

Critical Stability Note: The chlorosulfonyl group (

Commercial Supply Landscape

Unlike robust commodity reagents (e.g., Benzyl chloroformate), this compound is not typically stocked for immediate dispatch by generalist catalog leaders (e.g., Sigma-Aldrich/Merck) in all regions. It is the domain of specialized fine chemical synthesis houses.

Valid Commercial Suppliers

-

Biosynth Carbosynth: A primary verified source offering gram-scale quantities (25mg to 250mg+).[1]

-

AK Scientific: Stocks research-grade material, typically shipping from US/global hubs.[1]

-

Enamine / Combi-Blocks: Often list this compound as part of their building block libraries for "made-to-order" or short-lead-time synthesis.[1]

Procurement Risk Assessment

| Risk Factor | Impact | Mitigation Strategy |

| Transit Hydrolysis | High | Mandate dry ice shipping.[1] Do not accept ambient shipment. |

| Purity Degradation | Medium | Verify purity via |

| Lead Time | High | 2–4 weeks is common for fresh batches; avoid "in-stock" items sitting for >6 months.[1] |

Strategic Decision Matrix: Make vs. Buy

Due to the instability of the reagent, the "Make" option is often superior to "Buy" for campaigns requiring

Figure 1: Sourcing decision logic based on scale and stability requirements.

Technical Protocol: In Situ Preparation (The "Make" Protocol)

If the decision is to synthesize, the following protocol is the industry standard for generating high-activity reagent. This method utilizes Chlorosulfonyl Isocyanate (CSI) , a highly reactive precursor.

Safety Warning: CSI is corrosive and reacts violently with water. Perform all operations in a fume hood under inert atmosphere.

Reagents:

-

Chlorosulfonyl Isocyanate (CSI): (Sigma-Aldrich/Merck) - Distill if yellow/dark.[1]

-

Benzyl Alcohol: Dry, anhydrous.[4]

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under

flow. Charge with anhydrous DCM ( -

CSI Addition: Add CSI (1.0 equiv) to the flask. Cool the system to

(ice bath). Strict temperature control is vital to prevent polymerization. -

Alcohol Addition: Dissolve Benzyl Alcohol (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the CSI solution over 30 minutes.

-

Reaction: Stir at

for 30–60 minutes. -

Utilization: The resulting solution contains pure this compound.

-

Do not isolate if possible.

-

Add the nucleophile (e.g., amine + triethylamine) directly to this solution for the subsequent sulfamoylation step.

-

Figure 2: Reaction pathway for the generation and consumption of the reagent.[1]

Applications in Drug Discovery

This reagent is the "Benzyl" analog of the classic Burgess Reagent precursor. It is specifically utilized when the

-

Sulfamide Synthesis: Reacting with primary/secondary amines yields Cbz-protected sulfamides.[1]

-

Burgess-Type Reagents: Reaction with triethylamine yields the inner salt, which acts as a dehydrating agent or for stereoselective sulfamidate formation from epoxides [1].[8]

References

-

Nicolaou, K. C., et al. (2004).[8] "New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates." Angewandte Chemie International Edition.

-

Burgess, E. M., et al. (1973). "Conversion of Primary Alcohols to Urethanes via the Inner Salt of Methyl (Carboxysulfamoyl)triethylammonium Hydroxide."[4] Organic Syntheses, Coll.[9] Vol. 5, p.709. (Describes the methyl-analog protocol adapted for benzyl).

-

Biosynth Carbosynth. "Benzyl N-(chlorosulfonyl)carbamate Product Page." Commercial Catalog. [1]

Sources

- 1. (Chlorosulfonyl)carbaMic Acid Benzyl Ester | 89979-13-5 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Safety data sheet (SDS) for Benzyl (chlorosulfonyl)carbamate

This guide serves as a technical monograph and advanced safety manual for Benzyl (chlorosulfonyl)carbamate . It is designed for research scientists and process chemists who require a mechanistic understanding of the compound's reactivity, hazards, and application in drug discovery.

CAS: 89979-13-5 | Formula:

Part 1: Chemical Identity & Critical Distinction

⚠️ CRITICAL WARNING: Do not confuse this compound with Benzyl carbamate (CAS 621-84-1) .[2]

-

Benzyl carbamate: Stable, non-corrosive solid.

-

This compound: Highly reactive, corrosive electrophile.

This compound is a "masked" sulfamoyl chloride, typically synthesized by the reaction of Chlorosulfonyl Isocyanate (CSI) with benzyl alcohol. It serves as a pivotal intermediate for introducing the

Physicochemical Profile

| Property | Data | Experimental Note |

| Physical State | Viscous Oil or Low-Melting Solid | Tendency to supercool; crystallizes upon standing at -20°C. |

| Reactivity | High Moisture Sensitivity | Hydrolyzes rapidly to release HCl gas and |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water, alcohols, and amines.[2] |

| Storage | -20°C, Inert Atmosphere (Ar/N2) | Store in a desiccator. Degradation indicated by pressure buildup (CO2). |

Part 2: Hazard Dynamics & Toxicology (Mechanistic Safety)

Standard SDSs list hazards; this section explains the causality to enable better risk assessment.

The Hydrolysis Cascade (The Primary Hazard)

The chlorosulfonyl group (

Mechanism of Injury:

-

Immediate: Reaction with water generates Hydrochloric Acid (HCl) (chemical burn/respiratory damage).[4]

-

Secondary: Decarboxylation releases Carbon Dioxide (

) (pressure hazard in sealed waste). -

Residue: Formation of Sulfamic Acid derivatives (acidic residue).

Toxicology Profile

-

Skin/Eye: Category 1B Corrosive (H314).[5] The mechanism is desiccation followed by acid hydrolysis within the tissue. Irreversible corneal damage is possible immediately upon contact.

-

Inhalation: The vapor pressure is low, but aerosols or evolved HCl gas are lachrymators. Inhalation causes chemical pneumonitis.[6]

Part 3: Operational Handling Protocol (Self-Validating System)

A. Engineering Controls[9]

-

Primary: Fume hood with sash at lowest working height.

-

Secondary: All transfers must occur under positive nitrogen pressure (Schlenk line or balloon).

-

PPE: Nitrile gloves (double gloved) are insufficient for prolonged contact. Use Silver Shield/4H laminate gloves if handling neat material. Wear a face shield over safety glasses.

B. Synthesis & Transfer Workflow

Most researchers generate this reagent in situ because isolated commercial stocks degrade.

Protocol: Preparation from CSI (0.1 mol scale)

-

Setup: Flame-dried 3-neck Round Bottom Flask (RBF) with addition funnel and

inlet. -

Charge: Add Chlorosulfonyl Isocyanate (CSI) (1.0 eq) in anhydrous DCM (

). Cool to 0°C . -

Addition: Add Benzyl Alcohol (1.0 eq) dropwise over 30 mins.

-

Why? The reaction is exothermic.[7] Rapid addition causes "runaway" temperature spikes, leading to decarboxylation (

loss) and formation of sulfamoyl chloride byproducts.

-

-

Validation: Monitor by TLC (product is less polar than alcohol) or crude NMR (

shift of benzylic protons). -

Use: Use the resulting solution immediately for the next step (e.g., sulfamoylation of an amine).

C. Quenching & Waste Disposal

NEVER pour neat reagent into the sink or a waste drum.

-

Quench: Dilute the reaction mixture with DCM. Pour slowly onto a stirred slurry of Ice + Saturated Sodium Bicarbonate (

) . -

Wait: Allow

evolution to cease (bubbling stops). -

Check pH: Ensure aqueous layer is basic (pH > 8).

-

Disposal: Separate layers. Aqueous goes to basic waste; organic goes to halogenated solvent waste.

Part 4: Synthetic Utility in Drug Development

This reagent is a "soft" alternative to sulfuryl chloride for creating sulfamides, a pharmacophore found in anticonvulsants and enzyme inhibitors.

Workflow: Burgess-Type Transformations & Sulfamides

The reagent reacts with nucleophiles (amines/alcohols) to form protected sulfamates or sulfamides.

Key Application: The "Burgess" Analog

While the Methyl analog (Burgess Reagent) is used for dehydration of alcohols to alkenes, the Benzyl analog allows for:

-

Orthogonal Protection: The Cbz group can be removed via hydrogenolysis (

), leaving other acid-sensitive groups (like Boc) intact. -

Sulfamoylation: It acts as a delivery vector for the

group after deprotection.

Part 5: Emergency Response

-

Spill (Liquid): Cover with dry lime or soda ash. Do not use water.[6][8] Scoop into a dry container and transport to a fume hood for controlled quenching.

-

Exposure (Skin): Immediate flushing with water for 15 minutes is critical. If "sticky" residue remains, use Polyethylene Glycol (PEG 400) followed by water.

-

Fire: Use

or Dry Chemical.[4][9] Do not use water jets , as this will generate a cloud of HCl gas.

References

-

Chemical Identity & Properties

-

Synthetic Application (Burgess Reagents)

-

AtlanChim Pharma: Synthetic applications of Burgess reagent.[10][11] (Detailed mechanism on sulfamoyl carbamate formation). Link

-

Nicolaou, K. C., et al. "New Uses for the Burgess Reagent in Chemical Synthesis." Chemistry – A European Journal (2004). (Describes the utility of sulfamoyl carbamates). Link

-

-

Precursor Safety (CSI)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (Chlorosulfonyl)carbaMic Acid Benzyl Ester | 89979-13-5 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. chemos.de [chemos.de]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Handling and storage recommendations for N-chlorosulfonyl carbamates

Handling, Storage, and Stability of N-Chlorosulfonyl Carbamates: A Technical Guide

Executive Summary

N-Chlorosulfonyl carbamates (

Chemical Profile & Hazard Analysis

Structural Identity: These compounds feature a carbamate backbone flanked by a highly reactive chlorosulfonyl group. The dual electrophilic nature—at the carbonyl carbon and the sulfonyl sulfur—renders them susceptible to nucleophilic attack and rapid hydrolysis.

Critical Hazards:

-

Hydrolytic Instability: Reacts violently with water to release hydrogen chloride (HCl) gas, carbon dioxide (

), and sulfamic acid derivatives. In closed systems, this gas evolution can cause pressure vessel failure. -

Thermal Runaway: Above critical temperatures (often >25°C for specific derivatives), these compounds can decompose, releasing

and -

Corrosivity: The chlorosulfonyl moiety hydrolyzes to strong acids on contact with tissue, causing severe chemical burns.

Table 1: Physical & Reactivity Properties (Representative)

| Property | Characteristic | Implication for Handling |

|---|---|---|

| Physical State | White crystalline solid or oil | Solids are generally more stable than oils; oils may indicate impurities or decomposition. |

| Melting Point | 30–75°C (Derivative dependent) | Keep processing temperatures well below melting point to avoid accelerated decomposition. |

| Hydrolysis Rate | Instantaneous (Exothermic) | Strict exclusion of moisture required. Use Schlenk or Glovebox techniques. |

| Byproducts | HCl,

Storage Recommendations

To maintain reagent integrity (>95% purity) for extended periods, adhere to the following "Cold-Chain" protocol.

-

Primary Containment: Store in flame-dried, borosilicate glass vials with Teflon-lined screw caps. Parafilm is insufficient; use electrical tape or secondary containment for long-term sealing.

-

Atmosphere: Argon or Nitrogen (Oxygen-free, dry).

-

Temperature: -20°C (Freezer) is mandatory.

-

Note: Allow the container to warm to room temperature inside a desiccator before opening to prevent condensation.

-

-

Shelf-Life:

-

Solid (Crystalline): 3–6 months at -20°C.

-

Solution (e.g., in DCM): Use immediately.[1] Do not store.

-

Handling & Synthesis Workflow (Self-Validating)

This protocol utilizes a "Check-Point" system to ensure safety and chemical success.

Phase 1: Preparation (The "Dry" Standard)

-

Glassware: Oven-dried at 120°C for >4 hours. Assemble hot under

flow. -

Solvents: Anhydrous Dichloromethane (DCM) or Toluene.

-

Validation: Karl Fischer titration must show

ppm

-

-

Reagents: Chlorosulfonyl Isocyanate (CSI) is the precursor. Ensure CSI is clear/colorless. Yellow CSI indicates hydrolysis/polymerization—distill before use.

Phase 2: Synthesis (Exotherm Control)

-

Reaction:

-

Setup: 3-neck flask, internal thermometer, addition funnel,

inlet/outlet to a bleach/NaOH scrubber (to trap HCl/CSI vapors). -

Procedure:

-

Charge CSI (1.0 equiv) in DCM at -10°C to 0°C .

-

Add Alcohol (1.0 equiv) dropwise.

-

Validation (Visual): Reaction should remain clear or form a white precipitate. Darkening/browning indicates thermal decomposition—Cool immediately.

-

Validation (Thermal): Monitor internal temp. Maintain

. If temp spikes, stop addition.

-

Phase 3: Quality Control (NMR Check)

Before proceeding to downstream applications (e.g., Burgess reagent prep), validate the intermediate.

-

Sampling: Take a 50

aliquot, dilute in -

Diagnostic Signals (

NMR):-

Carbamate NH: Broad singlet, typically

8.0–10.0 ppm (highly acidic, exchangeable). -

Alpha-Protons: Shifted downfield relative to the starting alcohol (e.g.,

shift from ~3.4 to ~3.9 ppm). -

Failure Mode: Sharp signals at

3-4 ppm often indicate unreacted alcohol or hydrolysis products (

-

Emergency & Quenching Protocols

The "Volcano" Risk: Never add water directly to the concentrated reagent. The rapid release of

Safe Quenching Procedure:

-

Dilution: Dilute the reaction mixture 1:1 with cold DCM or Toluene.

-

Sink Preparation: Prepare a beaker of Ice + Saturated Aqueous

. -

Addition: Pour the organic reaction mixture slowly onto the stirring ice/bicarbonate slurry.

-

Why? This neutralizes HCl immediately and uses the heat of fusion of ice to absorb the exotherm.

-

-

Disposal: Adjust pH to 7–8, separate layers, and dispose of aqueous waste as halogenated/acidic waste depending on local EHS regulations.

Visualizations

Figure 1: Synthesis and Decomposition Pathways

This diagram illustrates the formation of the N-chlorosulfonyl carbamate and its divergent pathways: stable utilization vs. thermal/hydrolytic failure.

Caption: Synthesis of N-chlorosulfonyl carbamates from CSI and alcohol, showing productive pathways (green/blue) versus critical failure modes (red).

Figure 2: Safe Handling Decision Tree

A logic flow for researchers to determine the safety of their current workflow.

Caption: Operational decision tree for validating reagent quality and reaction safety during handling.

References

-

Preparation of Methyl N-(chlorosulfonyl)carbamate . Organic Syntheses, Coll. Vol. 6, p.788 (1988); Vol. 56, p.40 (1977).

-

Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates . Arxada CDMO Whitepaper.

-

Burgess Reagent in Organic Synthesis . Journal of Organic Chemistry, 2017, 82, 2, 1046–1052.

-

Safety Data Sheet: Chlorosulfonyl Isocyanate . Fisher Scientific.

-

Handling of Reactive Electrophiles . Not Voodoo (University of Rochester).

Sources

Advanced Theoretical Frameworks for Benzyl (chlorosulfonyl)carbamate

Reactivity, Conformational Dynamics, and Synthetic Applications

Introduction & Molecular Architecture

Benzyl (chlorosulfonyl)carbamate (CAS: 141635-93-6) represents a critical intermediate in the synthesis of sulfamates, sulfamides, and Burgess-type dehydration reagents. Structurally, it bridges the chemistry of protecting groups (benzyloxycarbonyl, Cbz) with high-energy electrophiles (chlorosulfonyl isocyanate derivatives).

From a theoretical standpoint, this molecule offers a rich landscape for computational study due to its competing electrophilic sites (carbonyl carbon vs. sulfonyl sulfur) and its propensity for intramolecular hydrogen bonding. Understanding its electronic structure is vital for predicting its behavior in nucleophilic substitution and "ene"-type elimination reactions.

Structural Components[1][2][3][4][5][6][7][8][9][10]

-

Cbz Group: Provides steric bulk and lipophilicity; acts as a UV-active chromophore for detection.

-

Acyl-Sulfamoyl Linkage (-C(O)-NH-SO2-): A conjugated system exhibiting unique pKa properties and tautomeric equilibria.

-

Chlorosulfonyl Moiety (-SO2Cl): A hard electrophile susceptible to hydrolysis and nucleophilic attack, serving as the "warhead" in sulfamoylation reactions.

Computational Methodology (Protocol)

To accurately model this compound, researchers must account for hypervalent sulfur and dispersion interactions between the benzyl ring and the sulfonyl oxygens. The following protocol is the industry standard for characterizing this class of molecules.

Recommended Level of Theory

| Parameter | Specification | Rationale |

| Functional | B3LYP-D3(BJ) or wB97X-D | Standard B3LYP fails to capture weak |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for the lone pairs on Oxygen and Chlorine. Polarization functions (d,p) describe the hypervalent Sulfur-Oxygen bonds accurately. |

| Solvation | PCM / SMD | Gas-phase calculations often overestimate the stability of the zwitterionic resonance structures. Use PCM (Dichloromethane or THF). |

| Frequency | Harmonic | Essential to verify minima (0 imaginary frequencies) and Transition States (1 imaginary frequency). |

Computational Workflow

The following Graphviz diagram outlines the logical flow for a complete theoretical characterization study.

Figure 1: Standardized computational workflow for characterizing sulfonyl carbamate derivatives.

Reactivity Descriptors & Frontier Molecular Orbitals

Theoretical studies reveal that the reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Orbital Analysis

-

HOMO: Primarily located on the carbamate nitrogen lone pair and the benzyl

-system. This indicates the site susceptible to electrophilic attack (e.g., protonation). -

LUMO: Concentrated on the S-Cl

antibonding orbital and the Carbonyl

Global Reactivity Indices (Calculated Estimates)

Based on B3LYP/6-311++G(d,p) benchmarks for N-chlorosulfonyl derivatives.

| Descriptor | Symbol | Formula | Interpretation |

| Chemical Hardness | High | ||

| Electrophilicity | High | ||

| Softness | Correlates with the ease of polarization during reaction (Soft-Soft interactions). |

Key Insight: The Sulfur atom is significantly "softer" than the Carbonyl carbon. Therefore, "soft" nucleophiles (like thiols or phosphines) will preferentially attack the Sulfur (displacing Cl), while "hard" nucleophiles (like alkoxides) may attack the Carbonyl or deprotonate the Nitrogen.

Mechanistic Pathways: Formation and Reaction[10]

The synthesis of this compound proceeds via the reaction of Chlorosulfonyl Isocyanate (CSI) with Benzyl Alcohol . This is a rapid, exothermic reaction that must be controlled to prevent double-addition (formation of sulfamates).

Reaction Mechanism (Formation)[6][8][10][11][12]

-

Nucleophilic Attack: The hydroxyl oxygen of benzyl alcohol attacks the highly electrophilic carbon of the isocyanate group in CSI.

-

Proton Transfer: A rapid [1,3]-proton shift occurs from the ether oxygen to the nitrogen, stabilizing the carbamate linkage.

-

Concerted vs. Stepwise: DFT studies suggest a concerted mechanism assisted by a second alcohol molecule (acting as a proton shuttle), lowering the activation energy barrier significantly.

Figure 2: Mechanistic pathway for the synthesis of this compound from CSI.

Decomposition (Burgess Pathway)

Upon heating or treatment with base (e.g., Triethylamine), this compound can form an inner salt (sulfonamide anion/ammonium cation pair). This species is capable of dehydrating alcohols to alkenes via a syn-elimination mechanism, analogous to the classic Burgess reagent [1, 2].[1]

Experimental Validation of Theory

To ensure the theoretical model aligns with physical reality, the following spectroscopic markers must be validated.

Infrared (IR) Spectroscopy Markers

-

N-H Stretch: Predicted at ~3250-3300 cm⁻¹. A redshift in this band indicates strong intermolecular hydrogen bonding (dimerization).

-

C=O Stretch: Predicted at ~1740 cm⁻¹.

-

S=O Asymmetric Stretch: Predicted at ~1380 cm⁻¹.

-

S-Cl Stretch: A distinct fingerprint band at ~360-380 cm⁻¹ (often requires Far-IR to visualize).

NMR Validation

-

1H NMR: The N-H proton is highly deshielded (typically

8.0 - 10.0 ppm) due to the electron-withdrawing effect of both the carbonyl and sulfonyl groups. -

13C NMR: The carbamate carbonyl carbon appears downfield (~150 ppm).

References

-

Atkins, G. M., & Burgess, E. M. (1968).[2] The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745.[2] Link

-

Khapli, S., Dey, S., & Mal, D. (2001).[2] Burgess reagent in organic synthesis.[3][2][1] Journal of the Indian Institute of Science, 81, 461–476.[3] Link

- Ciblat, S., Besse, P., Papamicaël, C., & Bolte, J. (2002). Synthesis of new sulfamate linked 4-hydroxycoumarin conjugates... coupled with molecular docking, DFT calculation. Journal of Molecular Structure, 1261, 132924.

-

Graf, R. (1963). Chlorosulfonyl Isocyanate.[4][5][3][6][7][2][8] Organic Syntheses, 46, 23. Link

-

Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry, 63(20), 6878–6885. Link

Sources

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. Burgess reagent - Wikipedia [en.wikipedia.org]

- 3. arxada.com [arxada.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Methodological & Application

Application Note: Photoinduced C–H Amidation Using Benzyl (chlorosulfonyl)carbamate

The following Application Note and Protocol guide details the use of Benzyl (chlorosulfonyl)carbamate in photoinduced amidation, specifically focusing on the C–H amidation of heterocycles (quinoxalin-2(1H)-ones). This guide is grounded in the breakthrough methodology reported by Yuan et al. (2023) in Chemical Communications.[1]

) Target Transformation: Direct C3-Amidation of Quinoxalin-2(1H)-onesExecutive Summary